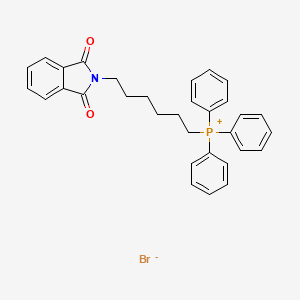
(6-Phthalimidohexyl)triphenylphosphonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Phthalimidohexyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C₃₂H₃₁BrNO₂P and a molecular weight of 572.49 g/mol . It is primarily used in research settings, particularly in the fields of proteomics and biochemistry . The compound is known for its unique structure, which includes a triphenylphosphonium group and a phthalimidohexyl chain.
Métodos De Preparación
The synthesis of (6-Phthalimidohexyl)triphenylphosphonium bromide typically involves a multi-step process. One common synthetic route includes the reaction of triphenylphosphine with an appropriate alkyl halide to form the phosphonium salt. The phthalimidohexyl group is then introduced through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and may involve heating to facilitate the reaction . Industrial production methods are similar but are scaled up to produce larger quantities of the compound.
Análisis De Reacciones Químicas
(6-Phthalimidohexyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding phosphine oxides, while reduction can lead to the formation of phosphines.
Aplicaciones Científicas De Investigación
(6-Phthalimidohexyl)triphenylphosphonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of phosphonium salts.
Biology: The compound is utilized in studies involving mitochondrial targeting due to the triphenylphosphonium group’s ability to cross mitochondrial membranes.
Medicine: Research has explored its potential in drug delivery systems, especially for targeting drugs to mitochondria.
Mecanismo De Acción
The mechanism by which (6-Phthalimidohexyl)triphenylphosphonium bromide exerts its effects is primarily related to its ability to interact with biological membranes. The triphenylphosphonium group facilitates the compound’s entry into cells and organelles, particularly mitochondria. Once inside, it can participate in various biochemical reactions, potentially affecting mitochondrial function and cellular metabolism .
Comparación Con Compuestos Similares
(6-Phthalimidohexyl)triphenylphosphonium bromide can be compared to other phosphonium salts, such as:
- Methyltriphenylphosphonium bromide
- Ethyltriphenylphosphonium bromide
- Butyltriphenylphosphonium bromide
These compounds share the triphenylphosphonium core but differ in the alkyl chain length and functional groups attached. The presence of the phthalimidohexyl group in this compound provides unique properties, such as enhanced membrane permeability and specific biological interactions .
Propiedades
IUPAC Name |
6-(1,3-dioxoisoindol-2-yl)hexyl-triphenylphosphanium;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31NO2P.BrH/c34-31-29-22-12-13-23-30(29)32(35)33(31)24-14-1-2-15-25-36(26-16-6-3-7-17-26,27-18-8-4-9-19-27)28-20-10-5-11-21-28;/h3-13,16-23H,1-2,14-15,24-25H2;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTSHQQNNSLBJE-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCCCCN2C(=O)C3=CC=CC=C3C2=O)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31BrNO2P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40721484 |
Source


|
| Record name | [6-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)hexyl](triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40721484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129789-59-9 |
Source


|
| Record name | [6-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)hexyl](triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40721484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B591775.png)






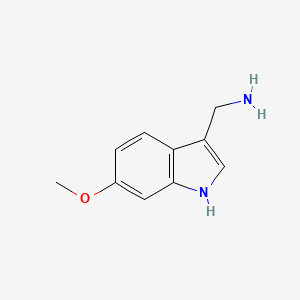
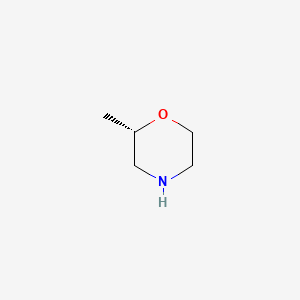
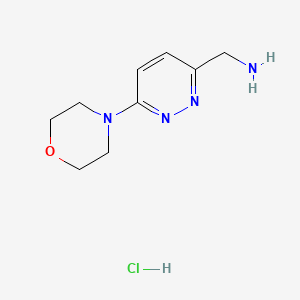
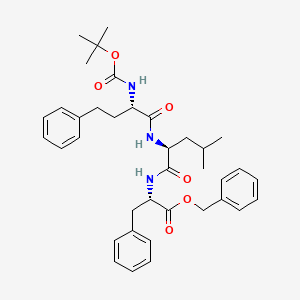
![(7-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B591795.png)

